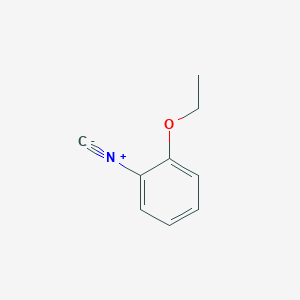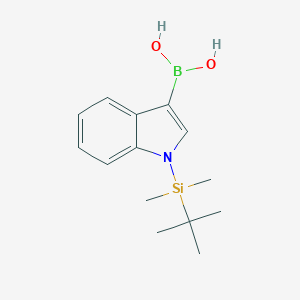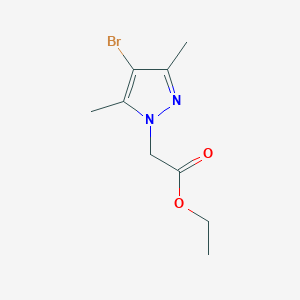
1-(3-Chloro-propoxymethyl)-2-methoxy-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-propoxymethyl)-2-methoxy-benzene, also known as CPMB, is a chemical compound that has been widely used in scientific research. It is a benzene derivative that has a chloro-substituted propoxymethyl group and a methoxy group attached to it. CPMB has been synthesized using different methods, and its applications in scientific research have been explored extensively.
Aplicaciones Científicas De Investigación
1-(3-Chloro-propoxymethyl)-2-methoxy-benzene has been used in scientific research for various applications, including as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. Additionally, this compound has been used as a precursor for the synthesis of other compounds with potential biological activity.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene is not fully understood, but it is believed to involve the interaction of the chloro-substituted propoxymethyl group and the methoxy group with specific targets in biological systems. This interaction may result in changes in the conformation or activity of the target molecules, leading to the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different biological systems. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells by activating specific pathways. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, this compound has been reported to have antimicrobial activity against different bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chloro-propoxymethyl)-2-methoxy-benzene has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action and biological effects.
Direcciones Futuras
There are several future directions for research on 1-(3-Chloro-propoxymethyl)-2-methoxy-benzene, including the development of new synthesis methods to improve yield and purity, the identification of specific targets and pathways involved in its mechanism of action, and the exploration of its potential applications in different fields, such as medicine, materials science, and environmental science.
In conclusion, this compound is a benzene derivative that has been widely used in scientific research for various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in different fields and to develop new applications for this compound.
Propiedades
Número CAS |
188875-36-7 |
|---|---|
Fórmula molecular |
C11H15ClO2 |
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
1-(3-chloropropoxymethyl)-2-methoxybenzene |
InChI |
InChI=1S/C11H15ClO2/c1-13-11-6-3-2-5-10(11)9-14-8-4-7-12/h2-3,5-6H,4,7-9H2,1H3 |
Clave InChI |
UKBFNAFIUSTHIV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1COCCCCl |
SMILES canónico |
COC1=CC=CC=C1COCCCCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

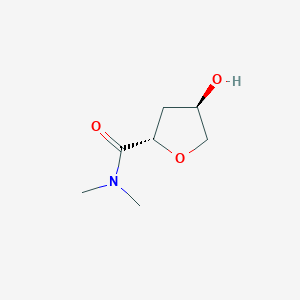
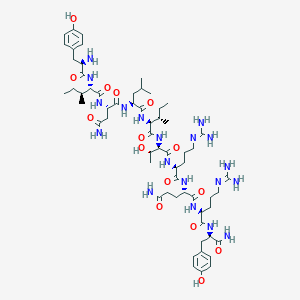
![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
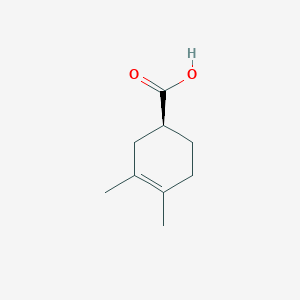
![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)

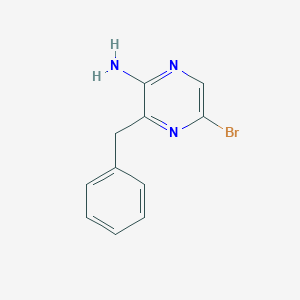
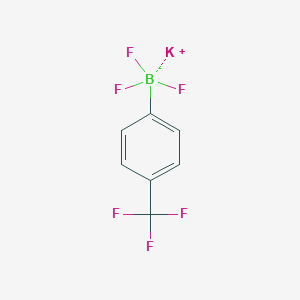

![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)
